4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC13689151
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrN3 |
|---|---|
| Molecular Weight | 222.04 g/mol |
| IUPAC Name | 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H |
| Standard InChI Key | LPGNTMPITVCHSI-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C(C=N2)C#N)C(=C1)Br |
| Canonical SMILES | C1=CN2C(=C(C=N2)C#N)C(=C1)Br |
Introduction
Structural Characteristics and Molecular Properties
The core structure of pyrazolo[1,5-a]pyridine consists of a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). In 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile, the bromine atom occupies position 4 on the pyridine ring, while the cyano group is at position 3 on the pyrazole (Figure 1).
Theoretical Physicochemical Properties (derived from analogous compounds ):
| Property | Predicted Value |
|---|---|
| Molecular formula | C₈H₄BrN₃ |
| Molecular weight | 238.04 g/mol |
| Density | ~1.7 g/cm³ |
| pKa | -1.5 to -2.0 (cyano group) |
| LogP (lipophilicity) | ~1.8 |
The bromine atom introduces steric and electronic effects that may influence reactivity. Comparative studies on 5- and 6-bromo isomers show bromine’s position affects π-stacking interactions and binding affinities in kinase inhibitors.
Synthetic Pathways and Reaction Mechanisms
Boc-Mediated Cyclization (Adapted from )
A plausible route for 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile synthesis involves:
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Boc Protection: tert-Butyl (methylsulfonyl)oxycarbamate serves as a starting material.
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Boc Removal: Reaction with trifluoroacetic acid (0–20°C, 3–5 h) yields hydroxylamine-O-sulfonic acid .
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Cyclization: Coupling with 4-bromopyridine derivatives in tetrahydrofuran (15–20°C) forms the pyrazolo[1,5-a]pyridine core.
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Cyano Introduction: Treatment with ethyl propiolate and organic bases (e.g., diazabicycloundecene) introduces the cyano group .
Critical Parameters:
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Temperature control (<20°C) prevents side reactions during cyclization .
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Stoichiometric ratios (1.5:1 nucleophile:substrate) optimize yields .
Industrial and Pharmaceutical Relevance
Intermediate in Drug Synthesis
The 6-bromo-4-methoxy analog serves as a key intermediate in Selpercatinib production, a RET inhibitor . By analogy, 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile could be modified for:
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Methoxy Derivatives: Introducing methoxy groups at position 4 enhances solubility .
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Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introductions for library synthesis.
Challenges and Research Gaps
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Synthetic Accessibility: Position 4 bromination faces regioselectivity challenges due to the pyridine ring’s electronic profile.
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Biological Screening: No published data exist on its pharmacokinetics or toxicity.
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Crystallographic Data: X-ray structures are needed to confirm binding modes.
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